Boc-N-methyl-L-threonine
CAS No.: 101759-72-2
Cat. No.: VC21543838
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101759-72-2 |
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Molecular Formula | C10H19NO5 |
Molecular Weight | 233.26 g/mol |
IUPAC Name | (2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Standard InChI | InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1 |
Standard InChI Key | NHXZARPGSOCYMJ-RQJHMYQMSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O |
SMILES | CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O |
Canonical SMILES | CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O |
Chemical Identity and Structural Characteristics
Boc-N-methyl-L-threonine, with the molecular formula C₁₀H₁₉NO₅, is a modified amino acid derivative with specific stereochemistry. The compound features the characteristic (2S,3R) configuration inherited from L-threonine, with N-methylation and Boc protection providing additional functional properties .
Nomenclature and Identifiers
The compound is formally known as (2S,3R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid, with the CAS Registry Number 101759-72-2 . Alternative names include N-(tert-butoxycarbonyl)-N-methyl-L-threonine and L-threonine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- . In peptide chemistry contexts, it may be denoted as Boc-MeThr-OH or N-methyl-N-Boc-L-threonine .
Structural Features
The compound incorporates several key structural features:
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A carboxylic acid group at the C-terminus
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A secondary hydroxyl group at the beta position
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A tertiary amine created by N-methylation
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A Boc protecting group attached to the nitrogen
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(2S,3R) stereochemistry inherited from L-threonine
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Boc-N-methyl-L-threonine:
Property | Value |
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Molecular Formula | C₁₀H₁₉NO₅ |
Molecular Weight | 233.26 g/mol |
Appearance | White to off-white crystalline solid |
Stereochemistry | (2S,3R) configuration |
Functional Groups | Carboxylic acid, secondary hydroxyl, tertiary amine, Boc group |
Solubility | Soluble in organic solvents (e.g., acetonitrile, DMF); limited water solubility |
Applications in Research and Industry
Boc-N-methyl-L-threonine serves as a critical building block in various scientific and industrial applications, with particular significance in pharmaceutical research and peptide chemistry.
Peptide Synthesis
The compound plays a crucial role in peptide synthesis, where it serves as a valuable building block for creating modified peptides with enhanced properties . Key aspects include:
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The Boc protecting group enables selective reactions during sequential peptide assembly
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N-methylation of the amino group introduces conformational constraints that can alter peptide secondary structure
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Incorporation into peptides can enhance proteolytic stability by disrupting recognition by peptidases
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Modified peptides containing N-methyl amino acids often exhibit improved pharmacokinetic profiles
Drug Development
In pharmaceutical research, Boc-N-methyl-L-threonine contributes significantly to drug discovery and development processes :
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Incorporation into peptide-based drug candidates can improve bioavailability by reducing peptide bond hydrolysis
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N-methylation alters hydrogen bonding patterns, potentially enhancing membrane permeability of peptide therapeutics
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The structural modifications can improve the efficacy of drug candidates by stabilizing bioactive conformations
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These properties make it valuable in the design of novel peptide-based therapeutics targeting various disease states
Bioconjugation
Boc-N-methyl-L-threonine finds application in bioconjugation processes, where it facilitates the linkage of therapeutic agents to carrier molecules :
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The compound can serve as a linker in targeted drug delivery systems
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The hydroxyl group provides a reactive site for conjugation chemistry
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N-methylation can alter the physicochemical properties of the resulting bioconjugates
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These modifications enhance the precision of treatments through improved targeting capabilities
Protein Engineering
Researchers utilize Boc-N-methyl-L-threonine in protein engineering studies to investigate structure-function relationships :
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Site-specific incorporation allows for precise modification of protein structures
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N-methylation can alter backbone conformational preferences and hydrogen bonding networks
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These modifications help elucidate protein-protein interaction mechanisms
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The insights gained contribute to advancements in biotechnology and protein design
Analytical Chemistry
In analytical applications, Boc-N-methyl-L-threonine serves important functions :
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Used as a standard in amino acid analysis
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Enables identification and quantification of amino acids in complex mixtures
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Supports quality control processes in food and pharmaceutical industries
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Aids in monitoring peptide synthesis and protein modification reactions
Structural Implications of N-Methylation
The N-methylation in Boc-N-methyl-L-threonine introduces significant structural and functional consequences that differentiate it from the non-methylated counterpart.
Conformational Effects
N-methylation produces several important conformational alterations:
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Restricts rotation around the N-Cα bond, limiting conformational flexibility
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Eliminates the hydrogen bond donor capability of the amide nitrogen
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Creates steric hindrance that affects interactions with enzymes and receptors
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Influences the preferred secondary structures when incorporated into peptides
Spectroscopic Characteristics
The N-methylation results in distinctive spectroscopic features:
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In NMR spectroscopy, the N-methyl group typically appears as a singlet at approximately 2.8-3.0 ppm in ¹H NMR
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The presence of rotamers due to restricted rotation around the N-CO bond often leads to peak splitting in NMR spectra
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These spectroscopic signatures can be valuable for structural confirmation and purity assessment
Comparative Analysis with Related Compounds
Understanding Boc-N-methyl-L-threonine in relation to similar compounds provides valuable context for its applications and properties.
Comparison with Non-methylated Analogs
Table 2 compares Boc-N-methyl-L-threonine with its non-methylated counterpart:
Property | Boc-N-methyl-L-threonine | Boc-L-threonine |
---|---|---|
Molecular Formula | C₁₀H₁₉NO₅ | C₉H₁₇NO₅ |
Molecular Weight | 233.26 g/mol | 219.23 g/mol |
N-H Availability | None (tertiary amine) | Present (secondary amine) |
Conformational Flexibility | Restricted | Greater |
Hydrogen Bond Donor Capacity | Reduced | Higher |
Peptide Bond Stability | Enhanced | Standard |
Structure-Activity Relationships
The structural modifications in Boc-N-methyl-L-threonine lead to distinct structure-activity relationships:
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N-methylation typically enhances proteolytic stability of resulting peptides
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The modification can alter receptor binding profiles and biological activities
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Conformational constraints introduced by N-methylation may lock peptides into bioactive conformations
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These properties make Boc-N-methyl-L-threonine valuable for developing peptides with improved pharmacological properties
Recent Research and Future Directions
The applications of Boc-N-methyl-L-threonine continue to evolve with advances in peptide chemistry and drug development.
Emerging Applications
Recent research trends involving N-methylated amino acids like Boc-N-methyl-L-threonine include:
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Development of cell-penetrating peptides with enhanced membrane permeability
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Creation of peptide therapeutics with improved oral bioavailability
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Design of peptide-based catalysts with specialized conformational properties
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Exploration of peptidomimetics that target challenging protein-protein interactions
Future Research Opportunities
Several promising research directions emerge from the current understanding of Boc-N-methyl-L-threonine:
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Optimization of synthetic methodologies for industrial-scale production
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Expansion of applications in bioorthogonal chemistry and chemical biology
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Development of novel bioconjugation strategies utilizing its unique structure
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Exploration of structure-based design of peptide therapeutics incorporating this building block
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